Calcium hydride (CaH2)

Description

BenchChem offers high-quality Calcium hydride (CaH2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium hydride (CaH2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

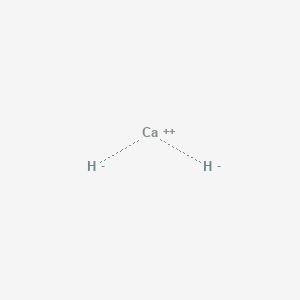

calcium;hydride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAXJGDKREHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894886 | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-78-8 | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Historical Applications of Calcium Hydride in Science

Introduction: The Enduring Utility of a Potent Hydride

Calcium hydride (CaH₂), a saline hydride historically marketed under the trade name "Hydrolith," is a gray (or white when pure) powder that has played a significant, albeit often behind-the-scenes, role in scientific and technological advancements of the 20th century.[1] Its potent reactivity with water, serving as a dense source of hydrogen, and its strong reducing power have established it as a versatile reagent in the laboratory and in specialized industrial processes. This guide provides an in-depth technical exploration of the principal historical applications of calcium hydride, offering insights into the experimental rationale and methodologies that defined its use for researchers, scientists, and professionals in drug development and materials science.

The foundational properties of calcium hydride dictate its primary applications. As a salt-like hydride, it is composed of Ca²⁺ and H⁻ ions.[2][3] This ionic nature is key to its reactivity. It is prepared by the direct combination of calcium metal and hydrogen gas at elevated temperatures, typically between 300 and 400°C.[2][4]

Core Application 1: A Portable and Reliable Source of Hydrogen

One of the earliest and most critical applications of calcium hydride was as a solid, portable source of high-purity hydrogen gas.[1][3] This capability was particularly vital in the mid-20th century for military and meteorological purposes before the widespread availability of compressed gas cylinders.[1][2] The underlying chemistry is the vigorous and exothermic reaction of calcium hydride with water:

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) [1][5]

This reaction is efficient, with one gram of calcium hydride liberating approximately one liter of hydrogen gas at standard temperature and pressure.[6]

Historical Context: From Military Decoys to Weather Balloons

During the Battle of the Atlantic, German submarines utilized calcium hydride in a sonar decoy system called "Bold".[2][3] When released into the seawater, the calcium hydride would react to produce a stream of hydrogen bubbles, creating a false sonar target to mislead Allied forces.

A more widespread and enduring application was in meteorology for the inflation of weather balloons.[2][3][7][8] The ability to generate hydrogen in remote locations without the need for heavy and cumbersome gas cylinders was a significant logistical advantage. The trade name "Hydrolith" became synonymous with this application in the 1940s.[2][3] While effective, it was considered a relatively expensive method for this purpose, often reserved for situations where portability was paramount.[2]

Experimental Protocol: Laboratory-Scale Hydrogen Generation

The following protocol outlines a standard laboratory procedure for generating a controlled stream of pure hydrogen gas using calcium hydride.

Materials:

-

Calcium hydride (CaH₂) powder

-

Deionized water

-

Three-neck round-bottom flask

-

Dropping funnel

-

Gas outlet tube

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: In a well-ventilated fume hood, assemble the three-neck flask. Fit the dropping funnel to the central neck, the gas outlet tube to one side neck, and a stopper or inert gas inlet to the other.

-

Inert Atmosphere: Place a weighed amount of calcium hydride powder into the flask. To prevent premature reaction with atmospheric moisture, it is best practice to perform this transfer under a gentle stream of an inert gas.[1]

-

Water Addition: Fill the dropping funnel with deionized water.

-

Hydrogen Generation: Slowly add the water from the dropping funnel onto the calcium hydride. The reaction will begin immediately, producing hydrogen gas. The rate of gas evolution can be precisely controlled by adjusting the rate of water addition.[1]

-

Gas Collection: The generated hydrogen gas can be collected from the outlet tube for use in experiments. The solid byproduct, calcium hydroxide, remains in the flask, allowing for a clean separation of the gaseous product.[2]

Caption: Workflow for controlled hydrogen generation from calcium hydride.

Core Application 2: A Specialized Desiccant for Anhydrous Solvents

In synthetic chemistry, the presence of water can be detrimental to many reactions. Calcium hydride has a long history as an effective drying agent (desiccant), particularly for basic solvents with which it does not react.[2][3][6] It is considered a relatively mild desiccant, making it safer to handle than more reactive agents like sodium metal or sodium-potassium alloy.[2]

Mechanism and Selectivity

The drying action of calcium hydride is based on its irreversible reaction with water to form calcium hydroxide and hydrogen gas.[2][9] The gaseous hydrogen byproduct easily escapes the solvent, and the solid calcium hydroxide can be readily separated by decantation or distillation.[2]

Calcium hydride is particularly well-suited for drying basic solvents such as amines and pyridine.[2][3][10] It is also used for drying alcohols.[2] However, its insolubility in most organic solvents can make the drying process slow.[4][10] Furthermore, it is not effective at removing dissolved oxygen.[10]

Comparative Efficiency

While effective, the efficiency of calcium hydride as a desiccant can vary depending on the solvent. In a quantitative study comparing various desiccants, heating dichloromethane over calcium hydride resulted in a moisture content of about 13 parts per million (ppm).[11] For drying pyridine, a common practice involves refluxing with calcium hydride followed by distillation.[12]

| Desiccant | Suitability for Basic Solvents (e.g., Pyridine) | Relative Drying Speed | Safety Profile |

| Calcium Hydride | Excellent | Slow to moderate | Safer than alkali metals |

| Potassium Hydroxide (KOH) | Good (often used for pre-drying) | Moderate | Caustic |

| Molecular Sieves (3Å or 4Å) | Excellent | Moderate to Fast | Generally safe |

| Sodium Metal | Not recommended for all basic solvents | Fast | Highly reactive, fire hazard |

Experimental Protocol: Drying of an Organic Solvent

The following is a general procedure for drying an organic solvent using calcium hydride.

Materials:

-

Solvent to be dried (e.g., pyridine, dichloromethane)

-

Calcium hydride (CaH₂) powder

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Pre-drying (Optional but Recommended): For solvents with a high initial water content, pre-drying with a less reactive desiccant like potassium hydroxide can be beneficial.

-

Apparatus Setup: In a fume hood, add the solvent to a round-bottom flask containing a magnetic stir bar. Fit the flask with a reflux condenser.

-

Addition of Calcium Hydride: Under a gentle stream of inert gas, add 10-20 grams of calcium hydride per liter of solvent.[10] The evolution of hydrogen gas (bubbling) indicates the reaction with water.[10]

-

Drying Process: Stir the mixture at room temperature or, for more efficient drying, at reflux. Continue stirring, typically overnight, until the evolution of gas ceases.[10]

-

Distillation: For the highest purity, the dried solvent should be distilled directly from the calcium hydride under an inert atmosphere.

-

Quenching of Residual Calcium Hydride: Any unreacted calcium hydride in the distillation flask must be quenched safely. This is achieved by slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one like ethanol or methanol, and finally, water.[10]

Caption: Process flow for drying organic solvents using calcium hydride.

Core Application 3: A Potent Reducing Agent in Metallurgy

Calcium hydride has been historically employed as a powerful reducing agent in powder metallurgy, particularly for the production of refractory metals from their oxides.[2][9][10] This method is effective for metals such as titanium, vanadium, niobium, tantalum, and uranium.[2] The process is typically carried out at high temperatures, ranging from 600 to 1000°C.[10]

The Reduction Mechanism

The reducing power of calcium hydride in these reactions is attributed to the in-situ formation of highly reactive calcium metal through the thermal decomposition of the hydride, which then acts as the primary reducing agent.[2][13] The general reaction can be represented as:

MOₓ + xCaH₂ → M + xCaO + xH₂ (where M is the metal)

For example, the reduction of titanium dioxide proceeds as follows:

TiO₂ + 2CaH₂ → Ti + 2CaO + 2H₂ [2][14]

The use of calcium hydride offers an advantage over using calcium metal directly, as the hydride is a brittle solid that can be easily powdered and mixed with the metal oxide, ensuring intimate contact between the reactants.[15]

Historical Significance in Materials Science

The calciothermic reduction process using calcium hydride was a significant development in the production of high-purity metal powders. These powders were crucial for advancements in various fields, including aerospace and nuclear technology, where materials with high melting points and specific properties were required. Patents from the mid-20th century detail methods for producing calcium hydride and its use in reducing refractory oxides.[1][16]

Illustrative Experimental Approach: Reduction of a Metal Oxide

The following outlines a generalized procedure for the reduction of a metal oxide using calcium hydride, based on historical practices.

Materials:

-

Finely powdered metal oxide (e.g., TiO₂)

-

Calcium hydride (CaH₂) powder

-

Reaction vessel (e.g., a refractory metal crucible)

-

High-temperature furnace with an inert atmosphere or vacuum capability

Procedure:

-

Charge Preparation: Intimately mix the metal oxide powder with a stoichiometric excess of calcium hydride powder.

-

Furnace Loading: Place the mixture into the crucible and load it into the furnace.

-

Inert Atmosphere/Vacuum: Evacuate the furnace and backfill with an inert gas (e.g., argon), or maintain a vacuum.

-

Heating Cycle: Heat the furnace to the reaction temperature (typically 900-1200°C for TiO₂ reduction).[15] The specific temperature and duration will depend on the metal oxide being reduced.

-

Reaction: The reduction reaction occurs at high temperature, forming the metal powder, calcium oxide, and hydrogen gas.

-

Cooling and Product Recovery: After the reaction is complete, cool the furnace under an inert atmosphere. The resulting product is a mixture of the metal powder and calcium oxide.

-

Purification: The metal powder is separated from the calcium oxide byproduct, typically by leaching with a dilute acid.

Caption: Generalized workflow for the calciothermic reduction of metal oxides.

Safety Considerations

Calcium hydride is a water-reactive and flammable solid.[4][17][18] It must be handled with care in a dry, inert atmosphere to prevent accidental reaction with moisture in the air.[10][19][20] Personal protective equipment, including a flame-retardant lab coat, gloves, and safety goggles, should always be worn.[10][20] All work should be conducted in a well-ventilated fume hood.[10] Unused calcium hydride must be disposed of by careful, controlled quenching.[10]

Conclusion

The historical applications of calcium hydride in science and technology highlight its significance as a versatile and powerful reagent. From enabling meteorological studies through the convenient generation of hydrogen to facilitating the production of advanced materials via metallothermic reduction and serving as a reliable desiccant in synthetic chemistry, "Hydrolith" has left an indelible mark. While newer reagents and technologies have superseded it in some areas, a thorough understanding of its historical applications provides valuable context for contemporary chemical and materials science.

References

- 1. US2082134A - Production of calcium hydride - Google Patents [patents.google.com]

- 2. US2702740A - Method for preparing calcium hydride - Google Patents [patents.google.com]

- 3. US2452913A - Method of producing calcium hydrides by distillation - Google Patents [patents.google.com]

- 4. Calcium hydride - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Calcium hydride, CaH2, reacts with water to form hydrogen - Brown 15th Edition Ch 10 Problem 56 [pearson.com]

- 8. Calcium hydride, CaH2, reacts with water to form hydrogen - Brown 14th Edition Ch 10 Problem 56 [pearson.com]

- 9. content.protocols.io [content.protocols.io]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. US857146A - Method of producing calcium hydrid. - Google Patents [patents.google.com]

- 14. US6152982A - Reduction of metal oxides through mechanochemical processing - Google Patents [patents.google.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Drying solvents - Sciencemadness Wiki [sciencemadness.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. rudmet.net [rudmet.net]

- 20. research.uga.edu [research.uga.edu]

A Technical Guide to Calcium Hydride: Properties, Applications, and Protocols for the Modern Laboratory

This document serves as an in-depth technical guide on the utility of calcium hydride (CaH₂) in chemical reactions, with a focus on its role as a saline hydride. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural outlines to provide a foundational understanding of CaH₂'s chemical nature, enabling more informed and effective experimental design.

Introduction: Situating Calcium Hydride in the Hydride Family

Hydrides, compounds containing hydrogen, are broadly classified based on the nature of their chemical bonding. Calcium hydride falls into the category of saline or ionic hydrides, which are formed between hydrogen and highly electropositive elements, namely the alkali and alkaline earth metals.[1] In these compounds, hydrogen exists as a negatively charged ion (H⁻), the hydride ion.[2][3] This ionic, salt-like structure is the origin of the term "saline hydride" and is fundamental to the reactivity of CaH₂.[4][5]

Unlike covalent hydrides (e.g., boranes) or metallic hydrides, saline hydrides like CaH₂ are characterized by their white crystalline nature (when pure), high melting points, and vigorous reactivity with protic solvents such as water.[2][6] The hydride ion is a powerful base, reacting readily with the hydrogen ion (H⁺) of water to liberate hydrogen gas (H₂) and the corresponding metal hydroxide.[3][7] This core reactivity underpins the primary applications of calcium hydride in the laboratory.

Physicochemical Properties of Calcium Hydride

A thorough understanding of CaH₂'s physical and chemical properties is essential for its safe and effective use. Commercial calcium hydride is typically a gray powder, with the color attributed to trace metal impurities; pure CaH₂ is a white solid.[4][8] It is insoluble in all solvents with which it does not react, a crucial factor influencing its reaction kinetics.[4][9]

The compound is thermodynamically stable, with a standard enthalpy of formation of approximately -181.5 kJ/mol.[10] It crystallizes in an orthorhombic structure, similar to lead (II) chloride (PbCl₂).[4][5]

| Property | Value | Source(s) |

| Chemical Formula | CaH₂ | [4] |

| Molar Mass | 42.094 g/mol | [4][10] |

| Appearance | Gray powder (commercial), white powder (pure) | [4][8] |

| Density | 1.70 - 1.9 g/cm³ | [4][8] |

| Melting Point | 816 °C (1,501 °F) | [4][10] |

| Crystal Structure | Orthorhombic (cotunnite-type) | [4][8] |

| Solubility | Reacts violently with water and alcohols; insoluble in non-reactive solvents (e.g., ethers, hydrocarbons) | [4][11] |

| Standard Enthalpy of Formation (ΔHf°) | -181.5 kJ/mol | [10] |

Table 1: Key Physicochemical Properties of Calcium Hydride

Core Application I: Calcium Hydride as a Desiccant

The most prevalent application of CaH₂ in research and pharmaceutical settings is as a desiccant for drying solvents.[5][12] Its efficacy stems from its irreversible and vigorous reaction with water:

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g) [4]

The key advantage of this reaction is that both products are easily separable from the dried organic solvent. The liberated hydrogen gas escapes the reaction vessel, while the non-volatile calcium hydroxide is a solid that can be removed by filtration or, more commonly, by distillation of the solvent.[4][5]

Causality in Desiccant Selection: Why Choose CaH₂?

The choice of a drying agent is a critical decision in experimental design. Calcium hydride is often selected over other potent desiccants for specific, well-reasoned advantages, particularly concerning safety and solvent compatibility.

-

Safety Profile : Compared to alkali metals like sodium or potent metal hydrides like lithium aluminum hydride (LiAlH₄), CaH₂ is a relatively mild and safer desiccant to handle.[5][12]

-

Suitability for Basic Solvents : It is widely used for drying basic solvents such as amines and pyridine, where acidic desiccants cannot be used.[4][9]

-

Broad Compatibility : It is effective for a range of solvents, including ethers, hydrocarbons, and halogenated solvents (with caution).[13]

However, its use comes with certain limitations that researchers must consider:

-

Reaction Speed : Due to its insolubility, the drying action of CaH₂ can be slow, as the reaction only occurs on the surface of the solid particles.[4][9]

-

Visual Indication : The appearance of CaH₂ and its byproduct, Ca(OH)₂, are nearly indistinguishable, making it difficult to visually assess the quality or remaining capacity of the drying agent.[4][5][9]

-

Oxygen Removal : It does not remove dissolved oxygen from solvents, a limitation in settings requiring deoxygenated systems.[8][9]

| Drying Agent | Key Characteristics | Best For | Major Safety Concerns |

| Calcium Hydride (CaH₂) | Mild reactivity, insoluble, produces H₂ gas. | Basic solvents (amines, pyridine), ethers, hydrocarbons. | Flammable H₂ gas produced; highly reactive with water. |

| Sodium (Na) Metal | Highly reactive, often used with benzophenone indicator. | Ethers (THF, dioxane), aromatic hydrocarbons. | Extremely reactive with water and alcohols; can cause fire/explosion. |

| Molecular Sieves (3Å/4Å) | Adsorptive, reusable, good for sensitive functional groups. | Wide range of solvents, including those with reactive groups. | Can be slow; must be properly activated (heated under vacuum). |

| Phosphorus Pentoxide (P₄O₁₀) | Extremely efficient and fast-acting. | Halogenated and aromatic hydrocarbons. | Highly corrosive; forms a polymeric film that can halt drying. |

Table 2: Comparative Analysis of Common Laboratory Desiccants

Experimental Protocol: Drying Dichloromethane with Calcium Hydride

This protocol describes the standard laboratory procedure for obtaining anhydrous dichloromethane, a common solvent in organic synthesis.

Materials:

-

Commercial-grade dichloromethane (DCM)

-

Calcium hydride (CaH₂), powder

-

Round-bottom flask (appropriately sized for the volume of solvent)

-

Reflux condenser

-

Distillation apparatus (distilling head, condenser, receiving flask)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Initial Setup : Assemble the round-bottom flask with a magnetic stir bar and attach the reflux condenser in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[14][15]

-

Adding Reagents : To the flask, add calcium hydride (approx. 10-20 g per liter of solvent).[9] Under a gentle flow of inert gas, add the dichloromethane.[9][14]

-

Refluxing : Gently heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle. Allow the solvent to stir and reflux over the CaH₂ for at least 2 hours, or overnight for optimal drying.[14][15] The evolution of hydrogen gas (bubbling) indicates the reaction with water. The cessation of bubbling suggests the bulk of the water has been removed.[9]

-

Distillation Setup : After refluxing, cool the flask to room temperature. Reconfigure the apparatus for distillation, ensuring the system remains under an inert atmosphere.

-

Distillation : Heat the flask to distill the now-anhydrous dichloromethane, collecting the distillate in a dry receiving flask. Discard the initial fraction of the distillate (first ~5-10%) to ensure removal of any highly volatile impurities.

-

Storage : The collected anhydrous solvent should be stored under an inert atmosphere and over activated molecular sieves (3Å or 4Å) to maintain its dryness.[13]

Core Application II: Calcium Hydride as a Reducing Agent

While its role as a desiccant is more common, CaH₂ also serves as a valuable reducing agent in both inorganic and organic synthesis.[16]

-

Metallurgy : In high-temperature processes (600-1000 °C), CaH₂ is used to reduce refractory metal oxides of elements like titanium, vanadium, and uranium to produce the pure metals or their alloys.[4][17] TiO₂ + 2CaH₂ → Ti + 2CaO + 2H₂ [4]

-

Organic Synthesis : Calcium hydride is a strong base and a source of nucleophilic hydride, though its reactivity is more moderate than that of LiAlH₄ or NaBH₄.[18] Its utility in organic reductions often requires activation or specific reaction conditions. For instance, CaH₂ in combination with zinc halides (ZnX₂) has been shown to be effective for the reduction of ketones and imines.[19] It can also be used in reductive alkylation reactions in the presence of a supported noble metal catalyst.

Safety, Handling, and Disposal

The high reactivity of calcium hydride, particularly with water, necessitates strict safety protocols. Handling CaH₂ improperly can pose serious risks of fire and explosion, as well as health hazards from inhalation or skin contact.[9][20]

Key Handling Precautions:

-

Inert Atmosphere : Always handle and store calcium hydride under a dry, inert atmosphere (e.g., in a glove box or desiccator with a nitrogen/argon purge).[8][9]

-

Avoid Water : Never allow CaH₂ to come into contact with water or moisture. Ensure storage areas are dry and away from sinks or emergency showers.[9][21]

-

Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene) at all times.[9][21]

-

Avoid Dust : Minimize the generation of CaH₂ dust, which can be harmful if inhaled and increases the risk of a dust explosion.[20][21]

Protocol for Quenching and Disposal of CaH₂ Residue

Unreacted or waste calcium hydride must be neutralized (quenched) before disposal. This process must be performed with extreme care in a chemical fume hood.

-

Preparation : Work in a fume hood behind a safety shield. Ensure a Class D fire extinguisher (for combustible metals) is nearby.[9]

-

Inerting the Flask : After decanting or distilling the bulk solvent, allow the reaction flask containing CaH₂ residue to cool completely under an inert atmosphere.

-

Slow Quenching : Slowly and cautiously add a less reactive alcohol, such as isopropanol or tert-butyl alcohol, to the flask. The reaction will generate hydrogen gas and should be controlled by the rate of addition. An ice bath can be used to moderate the reaction temperature.

-

Secondary Quenching : Once the vigorous reaction with the alcohol subsides, slowly add methanol, followed by the cautious, dropwise addition of water to ensure all residual hydride is destroyed.[22] An alternative and often safer method for small residues involves pouring the slurry slowly over crushed ice, continuously ensuring an excess of ice is present.[22]

-

Disposal : The resulting aqueous slurry of calcium hydroxide can be neutralized with a weak acid if necessary and disposed of according to institutional hazardous waste guidelines.

Conclusion

Calcium hydride is a cornerstone reagent in synthetic chemistry, valued primarily for its role as a safe and effective desiccant for a wide range of organic solvents. Its identity as a saline hydride dictates its reactivity, providing a potent source of basic and nucleophilic hydride ions. While its application as a reducing agent is more specialized, it offers a moderate-reactivity alternative to more aggressive hydrides. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, allows researchers to leverage the full potential of this versatile compound in advancing chemical research and development.

References

- 1. Ionic or Saline Hydrides [unacademy.com]

- 2. Hydrides - Compounds of Hydrogen, Properties & Classification [allen.in]

- 3. why are ionic hydrides known as saline hydrides??? - askIITians [askiitians.com]

- 4. Calcium hydride - Wikipedia [en.wikipedia.org]

- 5. nanotrun.com [nanotrun.com]

- 6. idc-online.com [idc-online.com]

- 7. Saline hydrides are known to reach with water violently class 12 chemistry CBSE [vedantu.com]

- 8. azom.com [azom.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. webqc.org [webqc.org]

- 11. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 12. Cas 7789-78-8,CALCIUM HYDRIDE | lookchem [lookchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Drying dichloromethane over calcium hydride · GitHub [gist.github.com]

- 15. Drying dichloromethane over calcium hydride [protocols.io]

- 16. nanorh.com [nanorh.com]

- 17. Calcium hydride | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. s2.smu.edu [s2.smu.edu]

- 19. [PDF] Use of CaH2 as a reductive hydride source: reduction of ketones and imines with CaH2/ZnX2 in the presence of a Lewis acid | Semantic Scholar [semanticscholar.org]

- 20. envirocareusa.com [envirocareusa.com]

- 21. physics.purdue.edu [physics.purdue.edu]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Detailed Analysis of the Crystalline Structure of Calcium Hydride: An In-depth Technical Guide

This guide provides a comprehensive technical analysis of the crystalline structure of calcium hydride (CaH₂), a material of significant interest in chemical synthesis, energy storage, and materials science. We will delve into the intricacies of its crystallographic arrangements at ambient and elevated pressures, the methodologies employed for its characterization, and the fundamental relationship between its structure and properties. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this important inorganic compound.

Introduction: The Significance of Calcium Hydride's Solid-State Architecture

Calcium hydride (CaH₂) is a saline hydride that serves as a powerful reducing agent, a desiccant for aprotic solvents, and a source of hydrogen gas.[1][2] Its utility is intrinsically linked to its solid-state structure, which dictates its reactivity, stability, and physical properties. Understanding the precise arrangement of calcium and hydrogen ions within the crystal lattice is paramount for optimizing its existing applications and exploring novel functionalities. This guide will provide an in-depth exploration of the crystallographic landscape of CaH₂, focusing on the well-established ambient pressure phase and venturing into the more exotic structures that emerge under high-pressure regimes.

The Ambient Pressure Crystalline Structure: The Cotunnite (PbCl₂) Archetype

At standard temperature and pressure, calcium hydride adopts an orthorhombic crystal structure.[1][3][4] This structure is isomorphous with that of lead(II) chloride (PbCl₂) and is commonly referred to as the cotunnite-type structure.[1][5][6]

Crystallographic Data

The crystallographic parameters for the ambient pressure phase of CaH₂ have been determined with high precision using techniques such as neutron powder diffraction.[7][8] The key crystallographic data are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [4][9] |

| Space Group | Pnma (No. 62) | [4][9][10] |

| Lattice Parameters | a = 5.9600(1) Å | [7][8] |

| b = 3.6006(7) Å | [7][8] | |

| c = 6.8167(1) Å | [7][8] | |

| Formula Units (Z) | 4 | [7][8] |

| Density | 1.96 g/cm³ | [9] |

Coordination Environment

Within the Pnma structure, each calcium ion (Ca²⁺) is coordinated to nine hydride ions (H⁻), forming a distorted tricapped trigonal prismatic geometry.[4][9][11] This high coordination number is a characteristic feature of the cotunnite structure type. There are two crystallographically distinct hydride ions, each with a different coordination environment. One type of hydride ion is tetrahedrally coordinated to four calcium ions, while the other is in a square-pyramidal coordination with five calcium ions.[7][9][11] The Ca-H bond distances typically range from 2.24 Å to 2.61 Å.[9]

Visualization of the Cotunnite Structure

The following diagram, generated using the DOT language, illustrates the connectivity within the orthorhombic unit cell of calcium hydride.

High-Pressure Polymorphs of Calcium Hydride

The application of high pressure induces significant changes in the crystal structure of calcium hydride, leading to the formation of novel phases with intriguing properties, including the potential for high-temperature superconductivity.[12][13][14] Theoretical studies, primarily based on density functional theory (DFT), have predicted the existence of several hydrogen-rich stoichiometries such as CaH₄, CaH₆, CaH₉, and CaH₁₀ at pressures ranging from 50 to 400 GPa.[12][13][14][15][16]

For instance, CaH₆ is predicted to form a body-centered cubic structure above 150 GPa, characterized by a unique "sodalite" cage of hydrogen atoms encapsulating a calcium atom.[13][14] More recent studies have identified a stable CaH₉ phase that undergoes a series of phase transitions from Cm to P2₁/m to C2/m as pressure increases from 100 to 400 GPa.[12][15] These high-pressure phases often feature molecular hydrogen units within the crystal lattice.[17]

Methodologies for Crystal Structure Determination

The elucidation of the crystalline structure of calcium hydride relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

4.1.1. Synthesis of Calcium Hydride

High-purity calcium hydride is typically synthesized via the direct reaction of elemental calcium with high-purity hydrogen gas.[18][19]

Step-by-Step Methodology:

-

Preparation: High-purity calcium metal (typically >99.5%) is placed in a reaction vessel, often a crucible made of a non-reactive material like iron or tantalum.[18]

-

Inert Atmosphere: The reaction system is purged with an inert gas, such as argon, to remove any residual air and moisture.

-

Hydrogenation: A stream of purified hydrogen gas is introduced into the reaction vessel.[18]

-

Heating: The vessel is heated to a temperature range of 300-400°C.[6][18] The reaction is exothermic, and the rate of hydrogen absorption is controlled by the temperature and hydrogen flow rate.

-

Cooling and Handling: After the reaction is complete, the system is cooled to room temperature under a hydrogen or inert atmosphere. The resulting calcium hydride powder is highly reactive with moisture and should be handled in a dry, inert environment (e.g., a glovebox).

4.1.2. X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of materials.[4][20] For CaH₂, powder XRD is commonly employed to identify the crystalline phases present and to determine the lattice parameters.

Workflow for XRD Analysis:

4.1.3. Neutron Diffraction

Due to the very low X-ray scattering cross-section of hydrogen, neutron diffraction is the preferred method for accurately determining the positions of the hydrogen atoms within the CaH₂ lattice.[7][8][21] The incoherent scattering of neutrons by hydrogen can be a challenge, but high-quality data can be obtained, especially with deuterated samples (CaD₂).[7][21]

Computational Approaches

First-principles calculations based on Density Functional Theory (DFT) are instrumental in predicting the stability and crystal structures of new phases of calcium hydride, particularly under high pressure.[13][22] These calculations can provide valuable insights into the electronic structure and bonding characteristics of the material.

Conclusion

The crystalline structure of calcium hydride is a rich and fascinating area of study. While the ambient pressure cotunnite-type structure is well-characterized, the exploration of its high-pressure phases continues to reveal novel and unexpected structural motifs with the potential for groundbreaking applications. A thorough understanding of the interplay between synthesis, structure, and properties, as detailed in this guide, is essential for advancing the science and technology of this versatile compound.

References

- 1. Calcium hydride - Wikipedia [en.wikipedia.org]

- 2. nanorh.com [nanorh.com]

- 3. researchgate.net [researchgate.net]

- 4. webqc.org [webqc.org]

- 5. azom.com [azom.com]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. Crystal structure and bond valence of CaH2 from neutron powder diffraction data | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Calcium;hydride | CaH2 | CID 105052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Materials Data on CaH2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 12. Unique Phase Diagram and Superconductivity of Calcium Hydrides at High Pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Superconductive sodalite-like clathrate calcium hydride at high pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. arxiv.org [arxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nanotrun.com [nanotrun.com]

- 19. Calcium hydride | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. arxiv.org [arxiv.org]

Initial Reactivity Studies of Calcium Hydride with Protic Solvents: A Technical Guide

This guide provides an in-depth technical exploration of the initial reactivity of calcium hydride (CaH₂) with common protic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing these energetic reactions. Our focus is on elucidating the causality behind experimental design and ensuring that the described protocols are inherently self-validating through careful consideration of reaction monitoring and product characterization.

Introduction to Calcium Hydride: A Saline Hydride

Calcium hydride is an alkaline earth metal hydride with the chemical formula CaH₂.[1] It presents as a gray powder, though it is white when pure.[1] As a saline hydride, its structure is salt-like, comprised of Ca²⁺ and H⁻ ions.[1] This ionic nature is fundamental to its high reactivity with protic solvents. The hydride ion (H⁻) is a powerful Brønsted base, readily abstracting a proton (H⁺) from protic sources.

Calcium hydride is widely utilized in chemical synthesis as a potent drying agent (desiccant) for various solvents, particularly basic ones like amines and pyridine.[1][2] It is also employed as a reducing agent and a source of hydrogen gas.[3][4] Its insolubility in most organic solvents with which it does not react can make its drying action slow compared to other agents.[1][2]

A key challenge in working with calcium hydride is that its visual appearance does not significantly change upon reaction with water, as both CaH₂ and its primary hydrolysis product, calcium hydroxide (Ca(OH)₂), are white or grayish solids.[1][2] This necessitates the use of analytical techniques to confirm the quality and reactivity of a given sample.

Core Safety Directives: Handling a Water-Reactive Solid

The paramount consideration when working with calcium hydride is its extreme reactivity with water and other protic solvents, which liberates highly flammable hydrogen gas and can be explosive.[5][6][7][8] Adherence to strict safety protocols is non-negotiable.

Key Safety Precautions:

-

Inert Atmosphere: All manipulations of calcium hydride should be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent contact with atmospheric moisture.[2][5]

-

Exclusion of Water: All glassware and solvents must be scrupulously dried before use. Never allow calcium hydride to come into contact with water or aqueous solutions.[2][6]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene are recommended) at all times.[2]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of hydrogen gas.[2]

-

Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. NEVER use water, carbon dioxide, or foam extinguishers on a calcium hydride fire , as this will exacerbate the situation.[8]

-

Spill Management: In case of a spill, do not use water. The spill should be covered with a dry, inert powder like sand or soda ash and collected in a sealed container for proper disposal.[6][8]

-

Waste Disposal: Calcium hydride waste is hazardous and must be quenched carefully and disposed of according to institutional and regulatory guidelines. A slow, controlled reaction with a less reactive alcohol, followed by water, is a common quenching procedure.[9]

Reaction with Water: A Vigorous and Exothermic Process

The reaction of calcium hydride with water is a rapid and highly exothermic process that produces calcium hydroxide and hydrogen gas.[1][9][10]

Reaction Stoichiometry: CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)[1][9][11][12]

This reaction is often described as violent and can lead to the spontaneous ignition of the evolved hydrogen gas.[2][5] The significant heat generation can accelerate the reaction rate, creating a potential for thermal runaway.

Mechanistic Considerations

The fundamental reaction is an acid-base reaction where the hydride ion (H⁻) from CaH₂ acts as a strong base, and water acts as a proton donor (acid).

Caption: Generalized mechanism of calcium hydride reaction with a protic solvent (ROH, where R can be H, alkyl, etc.).

Reaction with Alcohols: Modulating Reactivity

Calcium hydride also reacts vigorously with alcohols to produce the corresponding calcium alkoxide and hydrogen gas.[9][13]

General Reaction with Alcohols: CaH₂(s) + 2ROH(l) → Ca(OR)₂(s) + 2H₂(g)

The reactivity of calcium hydride with alcohols is generally less vigorous than with water, and the rate of reaction can be influenced by the structure of the alcohol.[14][15][16] This principle is often exploited for the controlled quenching of reactive hydrides.

Influence of Alcohol Structure on Reaction Rate

Studies have shown that the rate of hydrogen production from the reaction of calcium hydride with aqueous alcohol solutions is dependent on the type and concentration of the alcohol.[14][15]

-

Chain Length: Increasing the alkyl chain length of the alcohol tends to decrease the reaction rate.

-

Steric Hindrance: More sterically hindered alcohols (e.g., isopropanol, tert-butanol) react more slowly than less hindered alcohols (e.g., methanol, ethanol).[17]

This modulation of reactivity is attributed to the decreased acidity of the hydroxyl proton and increased steric bulk around the hydroxyl group, which hinders its approach to the solid hydride surface.

A study on the hydrolysis of CaH₂ in the presence of ethylene glycol, methanol, and ethanol found that the activation energy of the reaction was lowest in an ethanol solution (Ea = 20.03 kJ/mol), suggesting a more favorable reaction pathway under those conditions.[14][15][16]

Experimental Protocols for Reactivity Studies

The following protocols are designed to be self-validating by incorporating methods for quantifying the reaction progress. The primary observable for these reactions is the evolution of hydrogen gas.

Qualitative Reactivity Assessment (Small Scale)

Objective: To visually observe the relative reactivity of calcium hydride with different protic solvents.

Materials:

-

Calcium hydride (powder)

-

Anhydrous solvents: water (deionized), methanol, ethanol, isopropanol

-

Small, dry test tubes

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

Under an inert atmosphere, add a small, consistent amount (e.g., ~50 mg) of calcium hydride to four separate, dry test tubes.

-

Carefully add 1 mL of each anhydrous solvent to a separate test tube containing calcium hydride.

-

Observe the rate of gas evolution (bubbling).

-

Record the observations, noting the relative vigor of the reaction for each solvent.

Expected Outcome: A qualitative ranking of reactivity, typically water > methanol > ethanol > isopropanol.

Quantitative Measurement of Hydrogen Evolution

Objective: To quantitatively measure the rate and total volume of hydrogen gas evolved from the reaction of calcium hydride with a protic solvent.

Apparatus: A gas evolution measurement setup is required. This can consist of a reaction flask connected to a gas syringe or an inverted burette/measuring cylinder filled with water.[18] For more precise measurements, a pressure transducer-based system can be employed.[19]

Caption: Experimental workflow for quantitative gas evolution measurement.

Procedure:

-

Assemble the gas evolution apparatus, ensuring all components are dry and the system is sealed to prevent leaks.

-

Under an inert atmosphere, accurately weigh a specific amount of calcium hydride (e.g., 100 mg) and place it in the reaction flask.

-

Seal the reaction flask and connect it to the gas collection/measurement device.

-

Draw a known volume of the desired anhydrous protic solvent into a syringe.

-

Inject the solvent into the reaction flask to initiate the reaction. Start a timer immediately.

-

Record the volume of hydrogen gas evolved at regular time intervals (e.g., every 15-30 seconds) until the reaction ceases.[20]

-

For reactions with alcohols, gentle stirring may be necessary to ensure consistent reaction rates.[20]

Data Analysis:

-

Plot the volume of hydrogen gas evolved versus time.

-

The initial rate of reaction can be determined from the initial slope of the curve.

-

The total volume of gas evolved can be compared to the theoretical yield based on the stoichiometry of the reaction to assess the purity/reactivity of the calcium hydride.

Characterization of Solid Products

Objective: To confirm the identity of the solid product of the reaction.

Procedure:

-

After the reaction is complete and gas evolution has ceased, carefully isolate the solid product by filtration under an inert atmosphere.

-

Wash the solid with an anhydrous, non-protic solvent (e.g., diethyl ether) to remove any unreacted starting material or solvent.

-

Dry the solid product under vacuum.

-

Characterize the solid using techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of calcium hydroxide or the corresponding calcium alkoxide.

Summary of Reactivity and Kinetic Data

The following table summarizes the expected reactivity and available kinetic data for the reaction of calcium hydride with various protic solvents.

| Protic Solvent | Chemical Equation | Relative Reactivity | Activation Energy (Ea) | Notes |

| Water | CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂ | Very High (Violent) | ~45 kJ/mol[21] | Highly exothermic, potential for spontaneous ignition of H₂. |

| Methanol | CaH₂ + 2CH₃OH → Ca(OCH₃)₂ + 2H₂ | High | Not widely reported | Vigorous reaction, but generally more controllable than with water.[13][22] |

| Ethanol | CaH₂ + 2CH₃CH₂OH → Ca(OCH₃CH₂)₂ + 2H₂ | Moderate | 20.03 kJ/mol (in aqueous solution)[14][15][16] | Reaction rate is slower than with methanol.[13] |

| Isopropanol | CaH₂ + 2(CH₃)₂CHOH → Ca(OCH(CH₃)₂)₂ + 2H₂ | Low | Not widely reported | Slower reaction due to increased steric hindrance.[17] |

Conclusion

The reactivity of calcium hydride with protic solvents is a cornerstone of its utility in chemical synthesis and a critical consideration for its safe handling. The reaction is driven by the strong basicity of the hydride ion, leading to the evolution of flammable hydrogen gas. While the reaction with water is extremely vigorous, the use of alcohols allows for a tunable reaction rate, which is advantageous for applications requiring controlled hydrogen release or for the safe quenching of the reagent. The experimental protocols outlined in this guide provide a framework for systematically and quantitatively studying these reactions, ensuring both scientific rigor and operational safety.

References

- 1. Calcium hydride - Wikipedia [en.wikipedia.org]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. chembk.com [chembk.com]

- 4. News - What is Calcium hydride [xingluchemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nj.gov [nj.gov]

- 7. envirocareusa.com [envirocareusa.com]

- 8. CALCIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 10. quora.com [quora.com]

- 11. Calcium hydride reacts with water to form calcium hydroxide class 11 chemistry CBSE [vedantu.com]

- 12. Calcium hydride reacts with water to form calcium hydroxide - Brown 14th Edition Ch 3 Problem 66a [pearson.com]

- 13. nanotrun.com [nanotrun.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. reddit.com [reddit.com]

- 18. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Small-Scale Experiments Involving Gas Evolution - ProQuest [proquest.com]

- 21. webqc.org [webqc.org]

- 22. US3009964A - Process for preparation of calcium methylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical Gravimetric Energy Density of Calcium Hydride for Hydrogen Storage

Authored for Researchers, Scientists, and Energy Development Professionals

Foreword: The Hydrogen Imperative and the Materials Challenge

The pursuit of a decarbonized energy landscape has unequivocally positioned hydrogen as a premier clean energy carrier. Its high gravimetric energy density and the benign nature of its combustion product—water—make it an ideal candidate to displace fossil fuels. However, the widespread adoption of a hydrogen economy is fundamentally constrained by the challenge of its storage.[1][2] Storing hydrogen efficiently, safely, and economically, particularly for mobile applications, remains a critical bottleneck. While conventional methods like high-pressure compression and cryogenic liquefaction have matured, they suffer from significant drawbacks, including low volumetric density, safety concerns, and high energy penalties.[1][2]

Solid-state hydrogen storage in materials such as metal hydrides offers a compelling alternative, promising higher volumetric densities and enhanced safety.[3] Among these, Calcium Hydride (CaH₂), a simple saline hydride, has been a subject of sustained interest.[4][5] This guide provides a comprehensive technical analysis of the fundamental properties of CaH₂, calculates its theoretical gravimetric hydrogen density, and outlines the experimental methodologies used to validate its potential as a hydrogen storage medium. We will delve into the causality behind its chemical behavior and explore the practical challenges that must be surmounted for its real-world application.

Fundamental Physicochemical and Structural Properties of Calcium Hydride (CaH₂)

A thorough understanding of a material's intrinsic properties is the bedrock upon which its technological application is built. Calcium hydride is an alkaline earth hydride with a salt-like (saline) structure.[6][7]

1.1. Core Properties

Pure CaH₂ is a white powder, though it is more commonly available as a gray powder due to impurities.[6][7][8][9] It is thermodynamically stable, a characteristic underscored by its significantly negative standard enthalpy of formation. This stability is a double-edged sword: it ensures safe storage but also implies that a substantial energy input is required to release hydrogen via thermal decomposition.

Data Presentation: Physicochemical Properties of Calcium Hydride

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | CaH₂ | [6][7] |

| Molar Mass | 42.094 g/mol | [6][8][10] |

| Appearance | Gray powder (white when pure) | [6][7][8] |

| Density | 1.70 g/cm³ | [6][8][10] |

| Melting Point | 816 °C (1089 K) | [6][8][10] |

| Crystal Structure | Orthorhombic (cotunnite, PbCl₂) | [6][8][9] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -181.5 kJ/mol |[6][8][11] |

1.2. Synthesis and Structure

Calcium hydride is typically synthesized through the direct combination of elemental calcium and hydrogen gas at elevated temperatures, generally between 300 and 400 °C.[6][7]

Ca (s) + H₂ (g) → CaH₂ (s)

The resulting compound crystallizes in an orthorhombic structure where Ca²⁺ cations are ionically bonded with hydride (H⁻) anions.[7][8] This ionic, salt-like nature dictates much of its chemical behavior, particularly its vigorous reactivity with protic solvents like water.

Hydrogen Release Mechanisms: Hydrolysis vs. Thermolysis

Hydrogen is chemically bound within the CaH₂ lattice and can be released primarily through two distinct pathways: reaction with water (hydrolysis) or decomposition by heat (thermolysis).

2.1. Hydrolysis: On-Demand Hydrogen Generation

The most prominent application of CaH₂ is as a source of hydrogen via its reaction with water.[6] This reaction is a vigorous, exothermic process that produces calcium hydroxide and two moles of hydrogen gas for every mole of calcium hydride.[6][12][13][14]

CaH₂ (s) + 2H₂O (l) → Ca(OH)₂ (aq) + 2H₂ (g)[13][15][16]

This method is highly effective for applications requiring a simple, compact, and immediate source of hydrogen, such as inflating weather balloons or for laboratory use.[6] However, the key scientific challenge lies in its irreversibility. The regeneration of CaH₂ from the stable byproduct, Ca(OH)₂, is an energy-intensive process, making it unsuitable for a rechargeable hydrogen storage system.

Caption: The hydrolysis reaction pathway of Calcium Hydride.

2.2. Thermolysis: Reversible Hydrogen Storage

For a material to be a truly viable reversible storage medium, it must be able to release hydrogen upon heating and be recharged with hydrogen under moderate conditions. The thermolysis of CaH₂ is represented by the following equilibrium:

CaH₂ (s) ⇌ Ca (s) + H₂ (g)

The high thermodynamic stability of CaH₂ means that very high temperatures are required to drive this reaction to the right, making it impractical for many applications, especially in vehicles.[12][14] Current research focuses on destabilizing the Ca-H bond to lower the decomposition temperature, often through the addition of catalysts or other elements like aluminum.[17]

Calculation of Theoretical Gravimetric Hydrogen Density

Gravimetric density (wt. %) is a critical metric for hydrogen storage materials, representing the mass of hydrogen stored relative to the total mass of the material.

3.1. Calculation Based on Material Composition

The most fundamental definition of gravimetric density is based on the elemental composition of the hydride itself. This represents the maximum amount of hydrogen the material can hold.

-

Mass of Hydrogen (2H) in one mole of CaH₂: 2 × 1.008 g/mol = 2.016 g/mol

-

Theoretical Gravimetric Density: (Mass of H / Molar Mass of CaH₂) × 100% (2.016 g/mol / 42.094 g/mol) × 100% = 4.79 wt.%

Therefore, the theoretical gravimetric hydrogen storage capacity inherent to calcium hydride is 4.79 wt.% .

3.2. Hydrogen Yield from Hydrolysis

It is crucial to distinguish the material's storage capacity from the hydrogen yield of a chemical reaction. While the hydrolysis reaction produces a large amount of hydrogen, it consumes water as a reactant. If one were to consider the entire system (CaH₂ + H₂O), the gravimetric density would be lower. However, for applications where water is readily available from the environment, the hydrogen yield based on the mass of CaH₂ carried is a more relevant metric.

-

Mass of Hydrogen (2H₂) produced from one mole of CaH₂: 2 × 2.016 g/mol = 4.032 g/mol

-

Hydrogen Yield from Hydrolysis (per mass of CaH₂): (Mass of H₂ produced / Molar Mass of CaH₂) × 100% (4.032 g/mol / 42.094 g/mol) × 100% = 9.58 wt.%

This distinction is vital for system design. A system based on thermolysis targets the reversible storage of 4.79 wt.%, whereas a system based on hydrolysis is an expendable hydrogen generator with a yield of 9.58 wt.%.

Experimental Protocol: Determination of Hydrogen Capacity

The theoretical calculations must be validated through rigorous experimental measurement. The Sieverts' method is a standard and reliable technique for characterizing the hydrogen sorption properties of materials.

4.1. Principle of Measurement

The method relies on the principle of pressure-composition-temperature (PCT) analysis. A known quantity of the material is placed in a sealed reactor of a known volume. Gas is then either released from the material (desorption) or added to it (absorption), and the resulting change in pressure in the system is measured. Using the ideal gas law (PV=nRT), this pressure change is converted into the quantity (moles) of hydrogen absorbed or desorbed.[15]

4.2. Step-by-Step Experimental Workflow

-

Sample Preparation: A precise mass (e.g., 100-500 mg) of CaH₂ powder is loaded into a stainless-steel sample holder under an inert atmosphere (e.g., in a glovebox) to prevent premature reaction with air or moisture.

-

System Assembly: The sample holder is connected to the Sieverts' apparatus, which consists of a calibrated gas reservoir, the sample reactor, pressure transducers, and temperature controllers.

-

Degassing: The entire system is evacuated using a high-vacuum pump and heated gently to remove any adsorbed gases and moisture from the sample and the reactor walls.

-

Hydrogen Release (Desorption Measurement):

-

For Hydrolysis: The reactor is isolated. A precise amount of deionized water (liquid or vapor) is introduced into the reactor. The temperature is controlled (e.g., with a furnace or water bath), and the pressure increase due to H₂ evolution is recorded over time until the reaction ceases.[18]

-

For Thermolysis: The reactor is heated at a controlled rate (e.g., 5 °C/min) to the target decomposition temperature. The pressure increase is recorded as a function of temperature and time.

-

-

Data Calculation:

-

The number of moles of H₂ (n) released is calculated using the final pressure (P), system volume (V), and temperature (T): n = PV/RT.

-

The mass of H₂ is calculated by multiplying moles by the molar mass of H₂.

-

The experimental gravimetric capacity is determined: (mass of H₂ released / initial mass of CaH₂) × 100%.

-

-

Post-Reaction Characterization: The solid byproduct is recovered and analyzed using techniques like X-Ray Diffraction (XRD) to confirm the final phase (e.g., Ca(OH)₂ for hydrolysis or Ca for thermolysis).[3][8]

Caption: Experimental workflow for determining hydrogen capacity.

Challenges, Limitations, and Future Directions

Despite its promise, significant hurdles prevent the widespread use of CaH₂ in hydrogen storage systems.

Data Presentation: Core Challenges of CaH₂ for Hydrogen Storage

| Challenge | Associated Mechanism | Impact on Application | Source(s) |

|---|---|---|---|

| Irreversibility | Hydrolysis | The Ca(OH)₂ byproduct is highly stable, making regeneration to CaH₂ extremely energy-intensive. This limits its use to single-use, on-demand generation. | [12] |

| High Stability | Thermolysis | The strong ionic Ca-H bond requires high temperatures (>600 °C) for thermal decomposition, which is impractical for many applications and leads to poor energy efficiency. | [12][14] |

| Sluggish Kinetics | Thermolysis | Even at high temperatures, the rates of hydrogen absorption and desorption are often slow, failing to meet the rapid refueling and delivery demands of applications like fuel cell vehicles. | [1][4] |

| Reaction Control | Hydrolysis | The reaction with liquid water is vigorous and difficult to control, posing potential safety and engineering challenges.[12][14][19] |

Future research is directed at overcoming these limitations. Key strategies include:

-

Nanostructuring: Reducing the particle size of CaH₂ through methods like high-energy ball milling can create shorter diffusion paths and more reactive surfaces, thereby improving the kinetics of the thermolysis reaction.[20][21]

-

Catalysis and Destabilization: Introducing additives and catalysts (e.g., NbF₅, Al) can weaken the Ca-H bond or create new reaction pathways that lower the decomposition temperature.[17][22]

-

Reaction Control: For hydrolysis, using water vapor instead of liquid water, or controlling the reaction with solvents like glycols or alcohols, can help moderate the rate of hydrogen production.[14][18][19]

Conclusion

Calcium hydride is a material of significant scientific interest in the field of hydrogen storage. Its theoretical gravimetric capacity of 4.79 wt.% is moderate, but its potential as a chemical hydrogen generator via hydrolysis, with a yield of 9.58 wt.% , is noteworthy for specific niche applications. The primary obstacles to its use in a reversible, closed-loop hydrogen economy are its high thermodynamic stability, leading to a prohibitively high decomposition temperature, and the practical irreversibility of the hydrolysis reaction. The path forward for CaH₂ lies in fundamental materials science—developing novel composites and nanostructures that can favorably alter its thermodynamic and kinetic properties to meet the stringent demands of future energy systems.

References

- 1. Hydrogen Storage Technology, and Its Challenges: A Review | MDPI [mdpi.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. hfe.irost.ir [hfe.irost.ir]

- 4. News - Is calcium hydride (CaH2) powder a hydrogen storage material? [xingluchemical.com]

- 5. nanorh.com [nanorh.com]

- 6. Calcium hydride - Wikipedia [en.wikipedia.org]

- 7. azom.com [azom.com]

- 8. webqc.org [webqc.org]

- 9. webqc.org [webqc.org]

- 10. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 11. Standard_enthalpy_change_of_formation_(data_table) [chemeurope.com]

- 12. tandfonline.com [tandfonline.com]

- 13. quora.com [quora.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Calcium hydride, CaH2, reacts with water to form hydrogen - Brown 14th Edition Ch 10 Problem 56 [pearson.com]

- 16. Calcium hydride reacts with water to form calcium hydroxide class 11 chemistry CBSE [vedantu.com]

- 17. Calcium hydride with aluminium for thermochemical energy storage applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

physical and chemical characteristics of pure versus technical grade CaH2

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pure Versus Technical Grade Calcium Hydride (CaH₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydride (CaH₂) is a saline hydride widely recognized for its potent desiccating and reducing capabilities.[1][2][3] As a versatile reagent, it finds applications ranging from the rigorous drying of aprotic solvents to the synthesis of fine chemicals and metal powders.[3][4][5] However, the efficacy and safety of CaH₂ are profoundly dependent on its purity. Commercially, CaH₂ is available in various grades, most commonly "technical" and "pure" (or reagent) grades. For the discerning scientist, particularly in the fields of pharmaceutical development and high-stakes research, understanding the nuanced differences between these grades is not merely a matter of academic interest but a critical determinant of experimental success, reproducibility, and safety.

This guide provides a comprehensive examination of the distinct physical and chemical characteristics of pure versus technical grade calcium hydride. We will delve into how common impurities influence reactivity, explore the causality behind handling protocols, and present methodologies for quality assessment, empowering researchers to make informed decisions in reagent selection and application.

Genesis of Grades: Synthesis and Impurities

Calcium hydride is predominantly synthesized by the direct combination of elemental calcium and hydrogen gas at elevated temperatures (300-400°C).[1][6][7]

Ca (s) + H₂ (g) → CaH₂ (s)

The grade of the final product is largely dictated by the purity of the starting calcium metal and the stringency of the reaction and handling conditions.

-

Technical Grade: This grade is produced for general industrial applications where high purity is not the primary concern.[8][9][10] Consequently, it contains a higher percentage of impurities. The most common impurities are unreacted calcium metal (up to 6%) and a surface layer of calcium oxide (CaO) and/or calcium hydroxide (Ca(OH)₂), formed from exposure to air and moisture[11][12]. The commercial product typically contains 90-96% CaH₂.[11]

-

Pure/Reagent Grade: Intended for laboratory synthesis and analytical work, this grade is produced using purer starting materials under more controlled, inert conditions to minimize contamination.[8][13] Purity levels are typically ≥95% (by gas-volumetric analysis) and can reach 99.99% for trace metals basis grades.[14]

Part 1: A Comparative Analysis of Physical Characteristics

The presence of impurities in technical grade CaH₂ leads to discernible differences in its physical properties when compared to its pure counterpart. These distinctions are often the first line of identification for a researcher.

dot

Caption: Core physical property differences between CaH₂ grades.

Table 1: Comparative Physical Properties of Pure vs. Technical Grade CaH₂

| Property | Pure Calcium Hydride | Technical Grade Calcium Hydride | Rationale for Difference |

| Appearance | White or colorless crystalline powder/prisms.[1][3][12][15] | Grey or grayish-white powder, granules, or lumps.[6][11] | The grey color is primarily due to the presence of unreacted metallic calcium.[11][12] |

| CAS Number | 7789-78-8[4][14] | 7789-78-8[4][14] | The CAS number identifies the core chemical entity, not the grade. |

| Molecular Weight | 42.094 g/mol [1][11][16] | 42.094 g/mol (for the CaH₂ component)[1][11][16] | The molecular weight is a constant for the CaH₂ molecule itself. |

| Density | ~1.9 g/cm³[1][17] | 1.7 - 1.9 g/cm³[6][11][18] | The density can be slightly lower and more variable due to the presence of lower-density impurities like CaO and Ca(OH)₂. |

| Melting Point | 816 °C (in a hydrogen atmosphere)[1][6][18] | Variable, often cited with decomposition around 675 °C.[19][20] | Impurities can lower the melting point and promote decomposition at lower temperatures. |

| Crystal Structure | Orthorhombic[2][11] | Primarily Orthorhombic[2][11] | The bulk material retains the orthorhombic structure of CaH₂, but impurities may exist as separate phases. |

Part 2: Divergent Chemical Characteristics and Reactivity

The chemical behavior of CaH₂ is where the distinction between grades becomes most critical. Impurities in the technical grade product can alter reaction kinetics, introduce contaminants, and pose unforeseen safety hazards.

Reactivity with Protic Solvents (e.g., Water, Alcohols)

The primary chemical reaction of interest is the vigorous, exothermic reaction with water to produce calcium hydroxide and flammable hydrogen gas.[6][18][21]

CaH₂ (s) + 2H₂O (l) → Ca(OH)₂ (aq/s) + 2H₂ (g)

-

Pure Grade: The reaction is clean and predictable. The stoichiometry is reliable, making pure CaH₂ an excellent source for generating a known quantity of high-purity hydrogen gas.[5] Its reaction rate is typically fast and consistent.

-

Technical Grade: The reaction can be misleading.

-

Slower Onset: A surface layer of calcium oxide/hydroxide can passivate the particles, initially slowing the reaction rate. This can give a false sense of security before the reaction proceeds vigorously.

-

Side Reactions: Unreacted metallic calcium also reacts with water, but with different stoichiometry and thermal profile: Ca (s) + 2H₂O (l) → Ca(OH)₂ (aq/s) + H₂ (g) .

-

Inaccurate Gas Yield: The presence of non-hydride impurities means that a given mass of technical grade material will liberate less hydrogen than the theoretical amount, complicating its use as a quantitative hydrogen source.

-

Similarly, with alcohols, both grades react to form the corresponding calcium alkoxide and hydrogen gas.[1][7][18]

CaH₂ (s) + 2ROH (l) → Ca(OR)₂ + 2H₂ (g)

In drug development, where solvents must be rendered anhydrous, the use of technical grade CaH₂ can introduce basic CaO impurities, which could catalyze unwanted side reactions or degradation of sensitive substrates.

Performance as a Reducing Agent

Calcium hydride is used to reduce metal oxides to their respective metals at high temperatures (600-1000°C).[1][3]

-

Pure Grade: Provides a more efficient and controlled reduction, minimizing the introduction of impurities into the final metal product. This is critical in the synthesis of high-purity metals for electronics or specialized alloys.[13]

-

Technical Grade: The presence of CaO means a portion of the reagent is already in an oxidized state, reducing its overall reducing capacity. Furthermore, impurities from the technical grade material can be incorporated into the target metal, altering its properties.

dot

References

- 1. azom.com [azom.com]

- 2. webqc.org [webqc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. CAS 7789-78-8: Calcium hydride | CymitQuimica [cymitquimica.com]

- 5. Calcium Hydride [drugfuture.com]

- 6. Calcium hydride - Wikipedia [en.wikipedia.org]

- 7. evitachem.com [evitachem.com]

- 8. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 9. alliancechemical.com [alliancechemical.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. Calcium hydride | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Calcium hydride | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 氢化钙 - 氢化钙 [sigmaaldrich.com]

- 15. CALCIUM HYDRIDE | 7789-78-8 [chemicalbook.com]

- 16. webqc.org [webqc.org]

- 17. nanotrun.com [nanotrun.com]

- 18. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 19. physics.purdue.edu [physics.purdue.edu]

- 20. nanotrun.com [nanotrun.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

The Advent of a Powerful Reagent: A Technical Guide to the Discovery and Early Experimental Applications of 'Hydrolith' (Calcium Hydride)

Abstract

Calcium hydride (CaH₂), historically marketed under the trade name 'Hydrolith', is an inorganic compound that has played a significant, albeit sometimes overlooked, role in the advancement of chemical synthesis and materials science.[1] As a saline hydride, this greyish-white powder is characterized by its salt-like structure and its vigorous, exothermic reaction with water to produce high-purity hydrogen gas and calcium hydroxide.[1][2] This reactivity established its prominence in three primary historical applications: as a portable and reliable source of hydrogen, a specialized desiccant for anhydrous solvents, and a potent reducing agent in metallurgy.[1][3] This guide provides a detailed technical examination of the discovery and these foundational uses, presenting available quantitative data, reconstructed experimental protocols, and the underlying chemical principles that governed its application by early 20th-century researchers.

Discovery and Synthesis: The Work of Henri Moissan

The late 19th century was a period of intense investigation into inorganic chemistry, driven by the development of new experimental techniques. French chemist Henri Moissan, a Nobel laureate renowned for his isolation of fluorine and the development of the electric arc furnace, was a pivotal figure in this era.[4][5][6] His work with high temperatures and reactive elements led to the synthesis of numerous new compounds, including carbides, borides, and hydrides.[4][5]

In 1898, Moissan reported the synthesis of calcium hydride by the direct combination of elemental calcium with hydrogen gas at elevated temperatures.[7] This discovery was a significant advancement, providing the scientific community with a novel and powerful chemical tool.

Synthesis Protocol: Direct Combination of Elements

The synthesis of calcium hydride is achieved through the direct reaction of calcium metal with purified hydrogen gas at temperatures ranging from 300 to 400°C.[2][8][9] The process must be conducted in an oxygen-free and dry environment to prevent the formation of calcium oxide and calcium hydroxide, respectively.[2][10]

Experimental Workflow: Synthesis of Calcium Hydride

Caption: Synthesis of Calcium Hydride via Direct Combination.

Step-by-Step Methodology:

-

Reactant Preparation: Highly pure calcium metal is cleaned to remove any surface oxidation.[10] Hydrogen gas is purified to remove any traces of oxygen and moisture.

-

Reaction Setup: The calcium metal is placed in a suitable reaction vessel, such as a quartz tube, which is then purged with an inert gas (e.g., argon) to remove air.[10]

-

Hydrogen Introduction: A continuous flow of purified hydrogen gas is introduced into the reaction vessel.[10]

-

Heating: The reaction vessel is heated to a temperature between 300 and 400°C.[2][8][9]

-

Reaction and Product Formation: The calcium metal reacts with the hydrogen gas to form calcium hydride, a greyish-white powder.[1][9] The reaction is typically allowed to proceed for several hours to ensure complete conversion.[10]

-

Cooling and Storage: The reaction vessel is cooled to room temperature under a continuous flow of hydrogen or an inert gas. The resulting calcium hydride is then carefully transferred to an airtight container for storage to prevent reaction with atmospheric moisture.[2]

Early Experimental Application 1: Portable Hydrogen Generation

One of the most significant early applications of 'Hydrolith' was as a portable source of hydrogen gas.[3][8] Its ability to react rapidly and exothermically with water to produce large volumes of hydrogen made it invaluable for a variety of field applications, particularly during the 1940s for military and meteorological purposes.[1][3]

The underlying chemical reaction is the hydrolysis of calcium hydride:

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) [1][11][12]

This reaction was utilized in several contexts:

-

Military Applications: In emergency situations, it served as a portable method for inflating airships and life rafts.[1][8][13] However, its high cost often limited its use to critical scenarios.[1][14] German submarines also employed calcium hydride as a sonar decoy during the Battle of the Atlantic.[8][14]

-

Meteorological Balloons: For decades, 'Hydrolith' was a safe and convenient means to inflate weather balloons with hydrogen.[1][8][15]

-

Laboratory Use: It was regularly used in laboratories for producing small quantities of high-purity hydrogen for experiments.[1][8]

Quantitative Data: Hydrogen Generation

The theoretical hydrogen yield from the hydrolysis of calcium hydride is substantial, making it an efficient source of the gas by weight.

| Parameter | Value/Observation | Reference |

| Chemical Formula | CaH₂ | [1] |

| Molar Mass | 42.09 g/mol | [1] |

| Theoretical Hydrogen Yield | 9.58 wt % (from CaH₂ without water) | [1] |

| Reaction Enthalpy | -186.3 kJ/mol | [16] |

| Reaction Characteristics | Vigorous and exothermic, can be difficult to control. | [1][11] |

Experimental Protocol: Laboratory-Scale Hydrogen Generation

The following protocol outlines a general procedure for generating hydrogen gas in a laboratory setting using calcium hydride. The key to a controlled reaction is the gradual addition of water to the hydride.

Experimental Workflow: Laboratory Hydrogen Generation